Cas no 130570-26-2 (1H-Indol-4-ol, 5-ethoxy-)

1H-Indol-4-ol, 5-ethoxy- 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-4-ol, 5-ethoxy-
- 5-Ethoxy-4-hydroxy-indole
- 5-ETHOXY-1H-INDOL-4-OL
- A888702
- DB-398483
- F18507
- 130570-26-2
- SCHEMBL6228671
-
- MDL: MFCD20664308
- インチ: InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3
- InChIKey: LYZYLCBKDYUUES-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C2=C(C=C1)NC=C2)O
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 45.2Ų
じっけんとくせい
- PSA: 45.25000
- LogP: 2.27220
1H-Indol-4-ol, 5-ethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM239645-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
$1014 | 2024-08-02 | |
Alichem | A199009405-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
1,142.40 USD | 2021-06-01 | |
Alichem | A199009405-250mg |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 250mg |
456.96 USD | 2021-06-01 | |
Ambeed | A289728-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95+% | 1g |
$1024.0 | 2024-04-24 | |
Chemenu | CM239645-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 95% | 1g |
$1047 | 2021-08-04 | |
eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1792395-1g |
5-Ethoxy-1H-indol-4-ol |
130570-26-2 | 98% | 1g |
¥10035.00 | 2024-08-09 | |
eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2025-02-25 | |
eNovation Chemicals LLC | D782752-100mg |
1H-Indol-4-ol, 5-ethoxy- |
130570-26-2 | 95% | 100mg |
$150 | 2025-02-21 |
1H-Indol-4-ol, 5-ethoxy- 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
1H-Indol-4-ol, 5-ethoxy-に関する追加情報
1H-Indol-4-ol, 5-ethoxy (CAS No. 130570-26-2): A Comprehensive Overview
The compound 1H-Indol-4-ol, 5-ethoxy (CAS No. 130570-26-2) is a structurally unique organic molecule belonging to the indole family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The indole scaffold, characterized by a fused bicyclic structure comprising a benzene ring and a pyrrole ring, is a common motif in natural products and bioactive molecules. The substitution pattern of 1H-Indol-4-ol, 5-ethoxy further enhances its chemical versatility, making it a valuable building block for various research and industrial applications.
1H-Indol-4-ol, 5-ethoxy is chemically described as an indole derivative with hydroxyl (-OH) and ethoxy (-OCH₂CH₃) substituents at the 4th and 5th positions of the indole ring, respectively. The hydroxyl group introduces hydrogen bonding capabilities, while the ethoxy group imparts electron-donating properties through its ether linkage. These functional groups not only influence the physical properties of the compound but also play a crucial role in its reactivity and biological activity.
Recent studies have highlighted the potential of 1H-indole derivatives as modulators of various biological pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 1H-indole derivatives can act as inhibitors of kinase enzymes, which are critical targets in cancer therapy. The presence of hydroxyl and ethoxy groups in 1H-indol-4-ol, 5-ethoxy may further enhance its binding affinity to such targets, making it a promising candidate for drug development.
In addition to its pharmacological potential, 1H-indol derivatives have also been explored for their role in agrochemicals. A study in *Phytotherapy Research* reported that certain indole derivatives exhibit potent anti-fungal activity against plant pathogens. This suggests that 1H-indol derivatives, including 1H-indol-4-oL, could be developed into eco-friendly pesticides or fungicides.
The synthesis of 1H-indol derivatives has been an area of active research due to their structural complexity and functional diversity. Traditional methods often involve multi-step reactions with low yields, but recent advancements in catalytic asymmetric synthesis have enabled more efficient routes. For example, researchers at Stanford University developed a novel palladium-catalyzed coupling reaction that allows for the direct synthesis of substituted indoles from readily available starting materials.
From a materials science perspective, indole-based polymers have shown promise as advanced materials for electronic applications. A team at MIT reported that incorporating indole moieties into polymer backbones significantly improves charge transport properties, making them suitable for organic light-emitting diodes (OLEDs). While this research focuses on indole polymers rather than specific derivatives like 1H-indol-oL, it underscores the broader significance of indole chemistry in modern materials development.
In terms of physical properties, 1H-indol-oL typically exists as a crystalline solid with a melting point around 230°C under standard conditions. Its solubility is moderate in polar solvents such as ethanol and water but limited in non-polar solvents like hexane or dichloromethane. These properties make it suitable for various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent advances in computational chemistry have also provided deeper insights into the electronic structure of indole derivatives like 1H-indoL-oL. Using density functional theory (DFT), researchers at Cambridge University mapped the molecular orbitals of several indole derivatives and identified key regions responsible for their reactivity patterns. Such computational studies are invaluable for predicting the behavior of these compounds under different chemical conditions without extensive experimental work.
Looking ahead, the versatility of indole derivatives suggests that compounds like 1H-indoL-oL will continue to play a pivotal role across multiple scientific disciplines. Their ability to serve as both therapeutic agents and functional materials highlights their importance in modern chemical research.
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